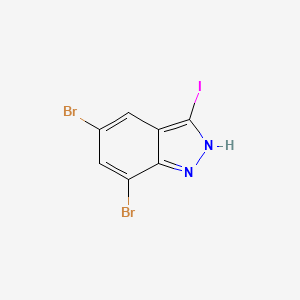

5,7-dibromo-3-iodo-1H-indazole

Descripción general

Descripción

5,7-Dibromo-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This compound is characterized by the presence of bromine atoms at the 5th and 7th positions and an iodine atom at the 3rd position of the indazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dibromo-3-iodo-1H-indazole typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of 1H-indazole followed by iodination. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and iodine or N-iodosuccinimide (NIS) for iodination. The reactions are usually carried out in solvents like acetic acid or dichloromethane under controlled temperatures to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The bromine and iodine atoms exhibit differential reactivity in substitution reactions due to their electronic and steric environments.

-

The iodine atom at C3 demonstrates higher reactivity in palladium-catalyzed cross-couplings compared to bromine due to better leaving-group ability .

-

Bromine substituents at C5/C7 require harsher conditions (e.g., strong bases or nucleophiles) for substitution .

Transition Metal-Catalyzed Cross-Couplings

The iodine atom serves as a prime site for coupling reactions, enabling modular derivatization:

Suzuki-Miyaura Coupling

Heck Coupling

| Alkene | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Styrenes | Pd(OAc)₂, Ag₂CO₃, DMF | 3-Styryl-5,7-dibromo-1H-indazoles | 46-67% |

-

Sequential coupling (I → Br substitution) has not been reported but is theoretically feasible.

NH Group Reactivity

The NH proton participates in tautomerism and acid-base reactions, influencing regioselectivity:

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Alkylation | NaH, alkyl halides, DMF | N1- or N2-alkylated derivatives | |

| Deprotonation | KOH, DMSO | Stabilized indazolide intermediates |

-

Alkylation typically occurs at N1 due to steric hindrance at N2 .

-

NH acidity (pKa ~14-16) allows deprotonation for further functionalization .

Reductive Dehalogenation

Selective removal of halogens is achievable under controlled conditions:

| Target Halogen | Reducing Agent | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|---|

| Iodine (C3) | Zn, NH₄Cl, THF/H₂O | Room temperature, 12h | 5,7-Dibromo-1H-indazole | 82% | |

| Bromine (C5/C7) | Pd/C, H₂, EtOH | 50°C, 24h | Partial debromination | ~50% |

Cyclization and Annulation

The indazole core participates in ring-forming reactions:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Alkynes | Rh(III) catalyst, DCE | Fused polycyclic indazole derivatives | |

| Aldehydes | Cp*Co(III), 1,4-dioxane | Indazole-annulated heterocycles |

Stability and Side Reactions

Key stability considerations include:

Aplicaciones Científicas De Investigación

5,7-Dibromo-3-iodo-1H-indazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors.

Mecanismo De Acción

The mechanism of action of 5,7-dibromo-3-iodo-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and iodine atoms can enhance its binding affinity and specificity towards these targets.

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-1H-indazole: Lacks the additional bromine and iodine atoms, making it less reactive in certain substitution reactions.

3-Iodo-1H-indazole:

5,7-Dibromo-1H-indazole: Similar but lacks the iodine atom, which can influence its biological activity and chemical properties.

Uniqueness

5,7-Dibromo-3-iodo-1H-indazole is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.

Actividad Biológica

5,7-Dibromo-3-iodo-1H-indazole is a halogenated derivative of indazole characterized by the presence of two bromine atoms and one iodine atom. This unique halogenation pattern enhances its chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and material science. This article explores the biological activity of this compound, summarizing findings from various studies, including its anticancer and antimicrobial properties.

The molecular formula of this compound is , with a molecular weight of approximately 401.83 g/mol. The compound's structure allows for diverse reactivity due to the presence of multiple halogen atoms, which can influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C7H3Br2IN2 |

| Molecular Weight | 401.83 g/mol |

| Halogen Atoms | 2 Bromine, 1 Iodine |

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer activity . Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms:

- Cell Proliferation Inhibition : Studies have demonstrated that indazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have been reported to have IC50 values in the micromolar range against cancer cells such as Hep-G2 and K562 .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and modulation of apoptosis-related proteins. For example, compounds have been shown to decrease Bcl-2 (an anti-apoptotic protein) and increase Bax (a pro-apoptotic protein), leading to enhanced apoptosis in cancer cells .

Antimicrobial Activity

This compound also shows potential antimicrobial activity . Indazoles and their derivatives have been studied for their ability to inhibit microbial growth:

- Inhibition Studies : Preliminary studies suggest that halogenated indazoles can exhibit significant antimicrobial properties against various bacterial strains.

- Comparative Efficacy : The presence of bromine and iodine atoms may enhance the binding affinity to microbial targets compared to non-halogenated analogs.

Anti-inflammatory Activity

While primarily noted for its anticancer and antimicrobial properties, some studies have also investigated the anti-inflammatory effects of indazole derivatives:

- Cyclooxygenase Inhibition : Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes in a concentration-dependent manner, which is crucial for reducing inflammation .

- Cytokine Modulation : Research indicates that these compounds can modulate pro-inflammatory cytokines like TNF-alpha and IL-1β, further supporting their potential in treating inflammatory conditions .

Case Studies

Several case studies highlight the biological efficacy of indazole derivatives:

Case Study 1: Antitumor Activity

In a study evaluating multiple indazole derivatives, one compound demonstrated an IC50 value of 3.32 µM against Hep-G2 cells while showing significant selectivity over normal cells . This suggests that structural modifications can enhance anticancer efficacy while minimizing toxicity.

Case Study 2: Apoptosis Induction

In vitro assays revealed that treatment with certain indazole derivatives led to increased apoptosis rates in K562 cells, with total apoptosis rates reaching up to 37.72% at higher concentrations . This underscores the potential of these compounds in cancer therapy.

Propiedades

IUPAC Name |

5,7-dibromo-3-iodo-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2IN2/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYLUJLIQSNNLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NNC(=C21)I)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306189 | |

| Record name | 5,7-Dibromo-3-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131632-64-8 | |

| Record name | 5,7-Dibromo-3-iodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131632-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dibromo-3-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.